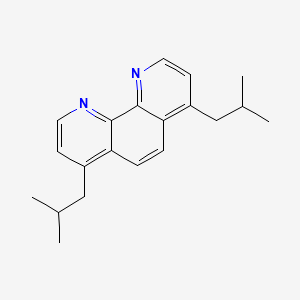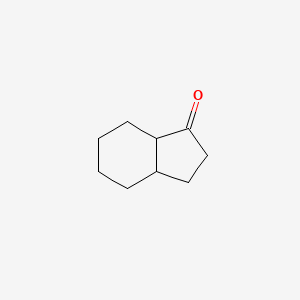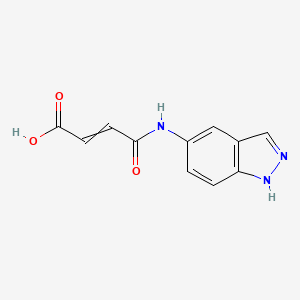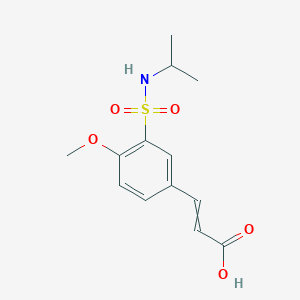
4,7-Bis(2-methylpropyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is an organic compound that belongs to the family of phenanthrolines. Phenanthrolines are heterocyclic compounds containing three fused benzene rings with two nitrogen atoms at positions 1 and 10. This specific compound is characterized by the presence of two 2-methylpropyl groups attached to the phenanthroline core at positions 4 and 7.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. The reaction is carried out using 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,7-Bis(2-methylpropyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized side chains.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with new functional groups.
科学研究应用
4,7-Bis(2-methylpropyl)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a DNA intercalator and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA or proteins, leading to various biological effects. The molecular targets and pathways involved include DNA intercalation, inhibition of enzymatic activities, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound without the 2-methylpropyl groups.
4,7-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of 2-methylpropyl groups.
4,7-Diethyl-1,10-phenanthroline: A compound with ethyl groups at positions 4 and 7.
Uniqueness
4,7-Bis(2-methylpropyl)-1,10-phenanthroline is unique due to the presence of bulky 2-methylpropyl groups, which can influence its chemical reactivity, steric properties, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in coordination chemistry, biological studies, and material science.
属性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
4,7-bis(2-methylpropyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H24N2/c1-13(2)11-15-7-9-21-19-17(15)5-6-18-16(12-14(3)4)8-10-22-20(18)19/h5-10,13-14H,11-12H2,1-4H3 |
InChI 键 |
OQSFSLKUKVPVPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)


![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)

![5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride](/img/structure/B11724545.png)

![3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)

